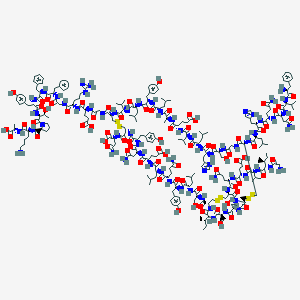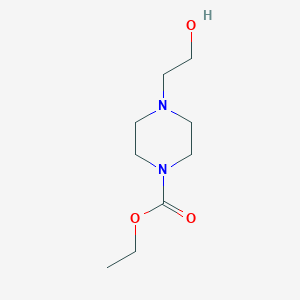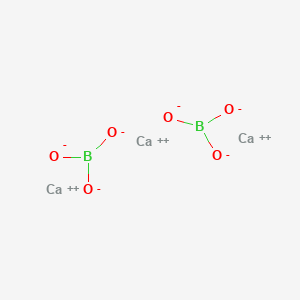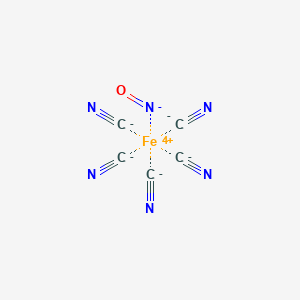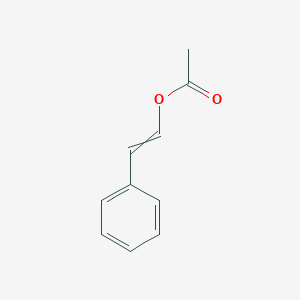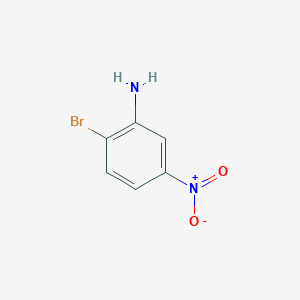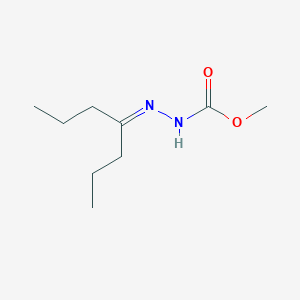
Carbazic acid, 3-(1-propylbutylidene)-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbazic acid, 3-(1-propylbutylidene)-, methyl ester, also known as methyl 3-(1-propylbutylidene)carbazate, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a carbazate derivative and is primarily used as a reagent in organic synthesis.
Wissenschaftliche Forschungsanwendungen
Carbazic acid, 3-(1-propylbutylidene)-, Carbazic acid, 3-(1-propylbutylidene)-, methyl ester ester has various applications in scientific research. It is primarily used as a reagent in organic synthesis due to its ability to act as a nucleophile and form carbon-carbon bonds. Additionally, it has been used as a starting material for the synthesis of other carbazate derivatives that have potential applications in drug discovery.
Wirkmechanismus
The mechanism of action of carbazic acid, 3-(1-propylbutylidene)-, Carbazic acid, 3-(1-propylbutylidene)-, methyl ester ester is not well understood. However, it is believed to act as a nucleophile and form carbon-carbon bonds with other compounds.
Biochemische Und Physiologische Effekte
There is limited information on the biochemical and physiological effects of carbazic acid, 3-(1-propylbutylidene)-, Carbazic acid, 3-(1-propylbutylidene)-, methyl ester ester. However, it has been shown to have low toxicity in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using carbazic acid, 3-(1-propylbutylidene)-, Carbazic acid, 3-(1-propylbutylidene)-, methyl ester ester in lab experiments is its ability to act as a nucleophile and form carbon-carbon bonds. However, its limited availability and low yield during synthesis can be a limitation.
Zukünftige Richtungen
There are several future directions for research on carbazic acid, 3-(1-propylbutylidene)-, Carbazic acid, 3-(1-propylbutylidene)-, methyl ester ester. One potential direction is to explore its applications in drug discovery. Additionally, further research can be conducted to better understand its mechanism of action and potential biochemical and physiological effects. Finally, efforts can be made to improve the synthesis method to increase the yield and availability of this compound.
Synthesemethoden
The synthesis of carbazic acid, 3-(1-propylbutylidene)-, Carbazic acid, 3-(1-propylbutylidene)-, methyl ester ester is a multi-step process that involves the reaction of Carbazic acid, 3-(1-propylbutylidene)-, methyl ester 3-oxobutanoate with 1-bromobutane in the presence of sodium hydride to form 3-(1-bromobutyl) Carbazic acid, 3-(1-propylbutylidene)-, methyl ester 3-oxobutanoate. This intermediate is then reacted with hydrazine hydrate to form the final product, Carbazic acid, 3-(1-propylbutylidene)-, methyl ester 3-(1-propylbutylidene)carbazate. The overall yield of this synthesis is around 60%.
Eigenschaften
CAS-Nummer |
14978-96-2 |
|---|---|
Produktname |
Carbazic acid, 3-(1-propylbutylidene)-, methyl ester |
Molekularformel |
C9H18N2O2 |
Molekulargewicht |
186.25 g/mol |
IUPAC-Name |
methyl N-(heptan-4-ylideneamino)carbamate |
InChI |
InChI=1S/C9H18N2O2/c1-4-6-8(7-5-2)10-11-9(12)13-3/h4-7H2,1-3H3,(H,11,12) |
InChI-Schlüssel |
JLBAWEHEGKDKSY-UHFFFAOYSA-N |
SMILES |
CCCC(=NNC(=O)OC)CCC |
Kanonische SMILES |
CCCC(=NNC(=O)OC)CCC |
Synonyme |
3-(1-Propylbutylidene)carbazic acid methyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



